molecular formula C15H16N2O B1215640 4-Amino-N-(1-phenylethyl)benzamide CAS No. 85592-75-2

4-Amino-N-(1-phenylethyl)benzamide

Cat. No.: B1215640
CAS No.: 85592-75-2
M. Wt: 240.3 g/mol
InChI Key: LRMURALCBANCSV-UHFFFAOYSA-N
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Description

4-Amino-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C15H16N2O It is a benzamide derivative characterized by the presence of an amino group at the para position of the benzamide ring and a phenylethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(1-phenylethyl)benzamide typically involves the condensation of 4-aminobenzoic acid with 1-phenylethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this process include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Nitro derivatives of the benzamide.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-Amino-N-(1-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

    4-Amino-N-(1-phenylethyl)benzamide analogues: Compounds with similar structures but different substituents on the benzamide ring or phenylethyl group.

    Sirtinol analogues: Compounds like 3- and 4-[(2-hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide, which are potent inhibitors of sirtuins.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a phenylethyl group attached to the benzamide core makes it a versatile compound for various applications.

Properties

IUPAC Name

4-amino-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMURALCBANCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914203
Record name 4-Amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85592-75-2, 97042-55-2
Record name Benzamide, 4-amino-N-(1-phenylethyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 188544
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5 g (0.018 mole) of 4-nitro-N(alpha-methylbenzyl)-benzamide (#3) in 200-ml of absolute ethanol was added to a Paar hydrogenation bottle. To the solution was added a 0.4 g sample of 5% palladium on charcoal and the bottle placed on a Paar low-pressure hydrogenation apparatus. The mixture was shaken at room temperature in the presence of 45 p.s.i. of hydrogen for 2.5 hours. The catalyst was then removed by filtration through celite and the ethanol evaporated to yield the desired compound, 4-amino-N-(alpha-methylbenzyl)-benzamide (#4). Recrystallization from benzene produced the compound in pure form.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural modifications to 4-Amino-N-(1-phenylethyl)benzamide were explored and how did they affect its anticonvulsant activity?

A1: Researchers investigated the impact of various structural modifications on the anticonvulsant activity of this compound []. They found that:

  • Acylation or alkylation of the amino group led to a significant decrease in anticonvulsant activity [].
  • Insertion of a methylene group between the 4-amino group and the aromatic ring slightly increased potency but also increased toxicity [].
  • Reduction of the amide carbonyl resulted in slightly lower anticonvulsant potency and significantly increased toxicity [].
  • Modifications to the 1-phenylethyl group generally decreased anticonvulsant activity [].

Q2: What do these structure-activity relationship findings suggest about the compound's mechanism of action?

A2: While the exact mechanism of action remains unclear, the structure-activity relationship studies provide valuable insights:

  • The significant loss of activity upon modifying the amino and amide groups suggests these moieties are crucial for target binding or interaction [].
  • The altered activity profile with modifications to the 1-phenylethyl group might indicate its role in influencing the molecule's conformation or interacting with a specific region of the target [].

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